[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester
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Overview
Description
These compounds are characterized by having an amino group attached to the beta carbon atom
Preparation Methods
The synthesis of [2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID BENZYL ESTER involves multiple steps, starting with the preparation of the 5-mercapto-[1,3,4]thiadiazole moiety. This is typically achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The resulting thiadiazole is then reacted with an appropriate phenyl ethyl carbamate derivative to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID BENZYL ESTER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of stromelysin-1, a matrix metalloproteinase involved in the degradation of extracellular matrix components . This inhibition can affect various biological processes, including cell migration and tissue remodeling. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar compounds include other beta amino acids and derivatives, such as:
- [2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID METHYL ESTER
- [2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID ETHYL ESTER These compounds share similar structural features but differ in the ester group attached to the carbamic acid moiety. The uniqueness of [2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID BENZYL ESTER lies in its specific ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H18N4O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
benzyl N-[(1R)-3-oxo-1-phenyl-3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]propyl]carbamate |
InChI |
InChI=1S/C19H18N4O3S2/c24-16(21-17-22-23-19(27)28-17)11-15(14-9-5-2-6-10-14)20-18(25)26-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,20,25)(H,23,27)(H,21,22,24)/t15-/m1/s1 |
InChI Key |
AWAKNMKLVLWIIQ-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC2=NNC(=S)S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2=NNC(=S)S2)C3=CC=CC=C3 |
Synonyms |
PNU 141803 PNU-141803 |
Origin of Product |
United States |
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